molecular formula C12H13Cl2NO B1444403 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide CAS No. 1393441-90-1

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide

Cat. No. B1444403
M. Wt: 258.14 g/mol
InChI Key: JCQBZQLOPIVNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPCCOEt and is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1).

Scientific Research Applications

  • Chemical Synthesis and Derivatives :

    • The compound has been utilized in the synthesis of novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, employed in creating novel derivatives with various substituents (Aghekyan et al., 2009).
  • Fluorescence Quenching Studies :

    • The fluorescence quenching studies of a carboxamide derivative related to 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide have been investigated, providing insights into the quenching mechanisms in different solvents (Patil et al., 2013).
  • Physical-Chemical Properties Analysis :

    • Cyclopentane-1,3-dione derivatives, related to the chemical structure of 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide, have been explored as isosteres for carboxylic acid functional groups, providing insights into their potential in drug design (Ballatore et al., 2011).
  • Catalysis in Organic Reactions :

    • N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, a related compound, has been identified as a new ligand for copper-catalyzed amination of aryl halides to form various primary (hetero)aryl amines (Jiang et al., 2020).
  • Structural Characterization and Crystallography :

    • The molecular conformation of a racemic indan derivative of 1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide has been characterized using X-ray diffraction, offering insights into its crystal structure and hydrogen bonding patterns (Doriguetto et al., 2009).
  • Photodimerization Studies :

    • Studies on the solid-state photodimerization of related compounds have been conducted, contributing to understanding the reaction mechanisms and incorporation of various hydrocarbons (Nakanishi et al., 1979).

properties

IUPAC Name

1-(3,4-dichlorophenyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQBZQLOPIVNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701236126
Record name Cyclopentanecarboxamide, 1-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide

CAS RN

1393441-90-1
Record name Cyclopentanecarboxamide, 1-(3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxamide, 1-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide
Reactant of Route 2
1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide
Reactant of Route 4
1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide
Reactant of Route 5
1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dichlorophenyl)cyclopentane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.